Baldrinal

Cytotoxicity IC50 Valepotriate

Baldrinal is a valepotriate degradation product with 10- to 30-fold lower cytotoxicity than its parent compounds. Ideal for assays requiring a wider concentration range and minimal non-specific toxicity. It serves as a quality control marker for Valeriana jatamansi and is a direct-acting mutagen in bacterial assays. Suitable for anticonvulsant research.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 18234-46-3
Cat. No. B101756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaldrinal
CAS18234-46-3
Synonymsbaldrinal
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=COC=C2C1=CC=C2C=O
InChIInChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3
InChIKeyQIUOVIRIFZOCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baldrinal (CAS 18234-46-3): A Key Valepotriate Degradation Product for CNS Research and Quality Control


Baldrinal (CAS 18234-46-3) is a naturally occurring iridoid degradation product derived from the valepotriates found in Valeriana species, particularly Valeriana jatamansi Jones (Indian valerian) [1]. It is chemically classified as an arenecarbaldehyde with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol [2]. Baldrinal serves as a critical quality control marker for Valeriana jatamansi alongside valtrate and acevaltrate, and is commercially available with a typical purity of >98% (HPLC) [3]. Its biological profile includes CNS-modulating effects, including anticonvulsant activity and inhibition of autonomic activity, as well as anti-inflammatory properties [4].

Why Baldrinal Cannot Be Interchanged with Other Valepotriates or Valerian Constituents


Baldrinal's unique position as a degradation product of valepotriates means it possesses a distinct biological and physicochemical profile compared to its parent compounds (e.g., valtrate, isovaltrate) and other valerian constituents like valerenic acids [1]. Substituting Baldrinal with a valepotriate would introduce a compound with 10- to 30-fold higher cytotoxicity and a fundamentally different metabolic fate, as valepotriates are poorly absorbed in the intestine while baldrinals demonstrate significant enteral absorption . Furthermore, the sedative and anticonvulsant activities are not uniform across the class; Homobaldrinal, for instance, exhibits markedly higher sedative activity than Baldrinal, while the valepotriates show the strongest sedative effects . Therefore, for applications requiring a specific balance of CNS activity with reduced cytotoxic risk, or for analytical quantification of degradation pathways, generic substitution is scientifically invalid.

Baldrinal Quantitative Differentiation: Evidence for Scientific Selection and Procurement


Cytotoxicity Reduction: Baldrinal is 10- to 30-Fold Less Cytotoxic than Parent Valepotriates

Baldrinal exhibits significantly reduced cytotoxicity compared to its parent valepotriates. In a direct comparison using the MTT assay on human cancer cell lines, the IC50 values for Baldrinal were 53 ± 2 µM (GLC4, small-cell lung cancer) and 111 ± 5 µM (COLO 320, colorectal cancer). In contrast, the parent compound valtrate showed IC50 values of 1.4 ± 0.1 µM and 3.0 ± 0.3 µM, respectively, representing a 10- to 30-fold reduction in toxicity [1].

Cytotoxicity IC50 Valepotriate Cancer Cell Line

Mutagenicity Profile: Baldrinal is Directly Mutagenic, Distinguishing it from Indirectly Mutagenic Valepotriates

Baldrinal and its analog homobaldrinal exhibit direct mutagenic activity in bacterial test systems, unlike their parent valepotriates (valtrate and isovaltrate), which are only indirectly mutagenic and require metabolic activation (S9 mix). In the Salmonella/microsome test, both baldrinals demonstrated mutagenic effects in the presence and absence of S9 mix, whereas valepotriates developed mutagenic activity only in the presence of S9 mix [1]. Furthermore, the baldrinals inhibit in vitro colony growth of mouse bone marrow cells and human lymphocytes substantially less than the valepotriates .

Mutagenicity Genotoxicity Ames Test Valepotriate

In Vivo Anticonvulsant Efficacy: Baldrinal Reduces Seizure Rate and Restores Neurotransmitter Balance in Pilocarpine-Induced Epilepsy Model

In a mouse model of pilocarpine-induced epilepsy, treatment with Baldrinal (BAL) demonstrated significant anticonvulsant effects. Mice pre-treated with BAL showed a reduced rate of spontaneous and evoked seizures as evaluated by EEG recordings and the Racine scale. Crucially, BAL treatment restored the elevated levels of glutamic acid (Glu) in the brain back to normal, a key excitatory neurotransmitter implicated in seizure activity. This study used sodium valproate, a clinically established antiepileptic drug, as a positive control comparator [1].

Anticonvulsant Epilepsy Neuroprotection Pilocarpine Model

Intestinal Absorption and Metabolic Fate: Baldrinal is Orally Absorbed, Unlike Parent Valepotriates

A key differentiator in vivo is the intestinal absorption profile. Studies show that enteral (p.o.) administration of baldrinals clearly inhibits the metabolic degradation of ¹⁴C-methacetin, an effect not observed after oral administration of valepotriates. This provides direct evidence that baldrinals are absorbed in the intestine, while valepotriates are poorly absorbed and likely degrade before reaching systemic circulation . This distinction is fundamental for in vivo pharmacological studies and for interpreting the efficacy of oral valerian preparations.

Pharmacokinetics Absorption Metabolism In Vivo

Analytical Quality Control: Baldrinal is an Official Marker Compound for Valeriana jatamansi Authentication

Baldrinal is officially recognized as one of the three quality control compounds for the authentication and standardization of Valeriana jatamansi Jones (Indian valerian), alongside valtrate and acevaltrate . A validated HPLC method has been established for the simultaneous determination of valtrate, acevaltrate, and their degradation products baldrinal and 11-ethoxyviburtinal in V. jatamansi. The method employs an Agilent ZORBAX SB-C18 column with a water-acetonitrile gradient at 1 mL/min, 25°C, and 241 nm detection [1]. Quantitative analysis of 14 different geographical samples revealed significant variation in baldrinal content, with the highest levels found in samples from Yunnan Baoshan Mount [1].

Quality Control HPLC Authentication Valeriana jatamansi

Selective Cytotoxicity Against Metastatic Cancer Cells: Baldrinal Shows Differential Activity in PC-3M and HCT-8 Lines

Baldrinal displays selective cytotoxicity against metastatic prostate cancer (PC-3M) and colon cancer (HCT-8) cell lines, as reported in several vendor datasheets . While this data lacks a direct comparator in the same assay, it provides a class-level inference that Baldrinal may have a distinct selectivity profile compared to the broader, more potent cytotoxicity of valepotriates against lung and colorectal cancer cells (GLC4 and COLO 320). The exact IC50 values for PC-3M and HCT-8 are not provided in the referenced abstracts, highlighting a need for further quantitative comparative studies.

Selective Cytotoxicity Prostate Cancer Colon Cancer Metastatic

Baldrinal Optimal Use Cases: From Quality Control to In Vivo Neuropharmacology


Analytical Reference Standard for Valeriana jatamansi Authentication and Stability Studies

Given its established role as an official quality control marker, high-purity Baldrinal (≥98% by HPLC) is essential for analytical laboratories tasked with authenticating V. jatamansi raw materials and finished products. The validated HPLC methods using C18 columns and UV detection at 241-256 nm rely on Baldrinal as a reference compound for quantification . Furthermore, because Baldrinal is a degradation product of valtrate, its presence and ratio relative to parent valepotriates serve as a critical indicator of storage stability and potential degradation of valerian preparations [1].

In Vivo Preclinical Studies of Anticonvulsant and CNS-Active Agents

For researchers developing novel antiepileptic drugs or investigating CNS disorders, Baldrinal is the valerian-derived compound of choice for in vivo studies requiring oral absorption and systemic activity. Its demonstrated ability to cross the intestinal barrier, reduce seizure frequency, and restore excitatory/inhibitory neurotransmitter balance in a mouse model of epilepsy positions it as a valuable tool compound [2]. Its lower cytotoxicity relative to valepotriates also reduces confounding toxic effects in long-term or high-dose animal studies [3].

In Vitro Mechanistic Studies of Direct-Acting Mutagens and Genotoxicity

Baldrinal's unique profile as a directly mutagenic compound that does not require metabolic activation makes it a critical reference material for genotoxicity testing laboratories. It serves as a positive control or test article in Ames fluctuation assays and mammalian cell mutation tests designed to differentiate direct-acting mutagens from pro-mutagens [4]. Its use is particularly relevant for safety assessment of botanical preparations containing valepotriates, where degradation to baldrinals may alter the toxicological profile .

Pharmacognosy and Botanical Standardization Research

In academic and industrial pharmacognosy, Baldrinal is indispensable for chemotaxonomic studies of Valeriana species and for establishing comprehensive chemical fingerprints. Its content varies significantly by geographical origin (e.g., highest in Yunnan Baoshan Mount samples), making it a valuable marker for determining provenance and quality of V. jatamansi . Researchers comparing different valerian species or developing cultivation protocols should include Baldrinal in their analytical panels.

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